

Synthesis of 2,6-Dimethoxypyridine-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxypyridine-3-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **2,6-dimethoxypyridine-3-boronic acid**, a valuable building block in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and relevant data, offering a practical resource for laboratory work.

Introduction

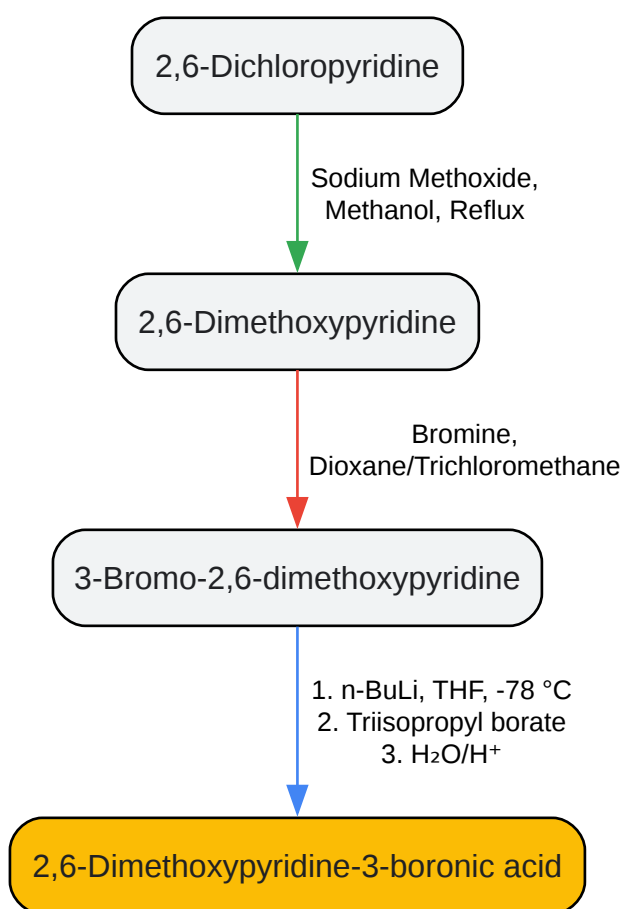
2,6-Dimethoxypyridine-3-boronic acid is a versatile reagent widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.^[1] Its utility is particularly notable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The presence of the electron-donating methoxy groups on the pyridine ring influences its reactivity and makes it a key component in the development of novel therapeutics.

Synthetic Pathway Overview

The synthesis of **2,6-dimethoxypyridine-3-boronic acid** is typically achieved through a multi-step process commencing with a commercially available precursor. The general synthetic strategy involves three key transformations:

- Step 1: Nucleophilic Aromatic Substitution to synthesize 2,6-dimethoxypyridine from 2,6-dichloropyridine.
- Step 2: Electrophilic Bromination to introduce a bromine atom at the 3-position of the pyridine ring.
- Step 3: Lithiation and Borylation to convert the aryl bromide into the desired boronic acid.

This pathway is illustrated in the workflow diagram below.



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Caption: Synthetic workflow for **2,6-dimethoxypyridine-3-boronic acid**.

Experimental Protocols

Step 1: Synthesis of 2,6-Dimethoxypyridine

This procedure outlines the synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine via a nucleophilic aromatic substitution reaction.

Materials:

Reagent/Solvent	Molar Mass (g/mol)	Quantity	Moles
2,6-Dichloropyridine	147.99	29.6 g	0.2
Sodium Hydroxide	40.00	16.0 g	0.4
Methanol	32.04	200 mL	-
Dichloromethane	84.93	100 mL	-
Water	18.02	100 mL	-
Anhydrous Sodium Sulfate	142.04	q.s.	-

Procedure:

- To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyridine (29.6 g, 0.2 mol), solid sodium hydroxide (16.0 g, 0.4 mol), and methanol (200 mL).[\[2\]](#)
- Heat the mixture to reflux with stirring and maintain the reflux for 8 hours.[\[2\]](#)
- After the reaction is complete, cool the flask to room temperature and remove the majority of the methanol using a rotary evaporator under reduced pressure.[\[2\]](#)
- Dilute the residue with 100 mL of water.[\[2\]](#)
- Extract the aqueous layer with dichloromethane (100 mL).[\[2\]](#)
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield crude 2,6-dimethoxypyridine.[\[2\]](#)

- Purify the crude product by vacuum distillation to obtain colorless and transparent liquid 2,6-dimethoxypyridine.[2]

Expected Yield: 94%[2]

Step 2: Synthesis of 3-Bromo-2,6-dimethoxypyridine

This protocol describes the bromination of 2,6-dimethoxypyridine at the 3-position. This procedure is adapted from a similar bromination of 2,6-dimethoxybenzoic acid.

Materials:

Reagent/Solvent	Molar Mass (g/mol)	Quantity (Example)	Moles (Example)
2,6-Dimethoxypyridine	139.15	13.9 g	0.1
Dioxane	88.11	100 mL	-
Bromine	159.81	16.0 g (5.1 mL)	0.1
Trichloromethane	119.38	20 mL	-

Procedure:

- In a reaction flask, dissolve 2,6-dimethoxypyridine (13.9 g, 0.1 mol) in dioxane (100 mL).
- Prepare a solution of bromine (16.0 g, 0.1 mol) in trichloromethane (20 mL).
- With stirring, add the bromine solution dropwise to the solution of 2,6-dimethoxypyridine.
- Continue stirring for 2.0 hours after the addition is complete.[3]
- After the reaction, remove the solvent under reduced pressure. The resulting solid is the crude 3-bromo-2,6-dimethoxypyridine.
- The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 2,6-Dimethoxypyridine-3-boronic acid

This final step involves a lithium-halogen exchange followed by borylation to yield the target compound. This is a general procedure for the synthesis of aryl boronic acids.

Materials:

Reagent/Solvent	Molar Mass (g/mol)	Quantity (Example)	Moles (Example)
3-Bromo-2,6-dimethoxypyridine	218.05	21.8 g	0.1
Anhydrous Tetrahydrofuran (THF)	72.11	200 mL	-
n-Butyllithium (n-BuLi)	64.06	44 mL (2.5 M in hexanes)	0.11
Triisopropyl borate	188.08	20.7 g (25 mL)	0.11
Hydrochloric Acid (aqueous)	36.46	q.s. (e.g., 1 M)	-
Diethyl Ether	74.12	q.s.	-

Procedure:

- In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-bromo-2,6-dimethoxypyridine (21.8 g, 0.1 mol) in anhydrous THF (200 mL).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise, maintaining the temperature below -70 °C.
- Stir the mixture at -78 °C for 1 hour.

- Add triisopropyl borate (20.7 g, 0.11 mol) dropwise, again keeping the temperature below -70 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of water.
- Acidify the mixture to a pH of approximately 2 with aqueous hydrochloric acid.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
- The product can be purified by recrystallization.

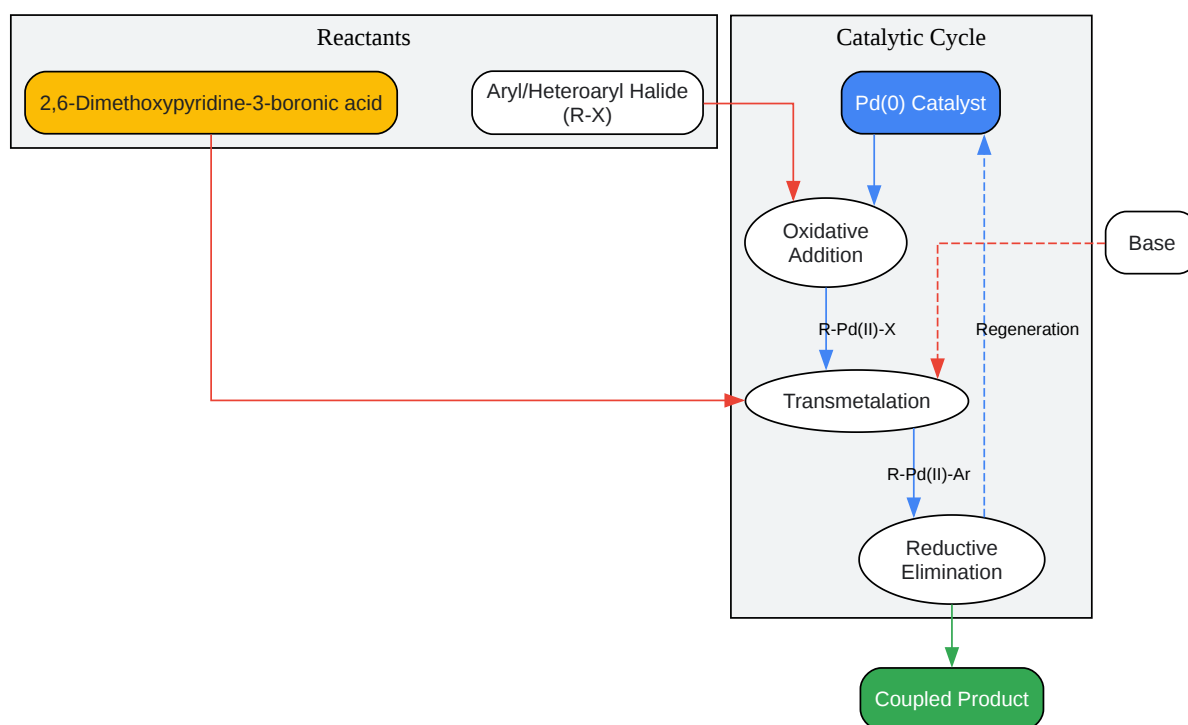
Data Summary

The following table summarizes key physical and chemical properties of **2,6-dimethoxypyridine-3-boronic acid**.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ BNO ₄	[4]
Molecular Weight	182.97 g/mol	[4]
CAS Number	221006-70-8	[4]
Appearance	White to off-white powder or crystals	
Melting Point	100-117 °C	
Purity	≥95%	
Storage Temperature	2-8 °C	

Core Applications in Drug Development

2,6-Dimethoxypyridine-3-boronic acid is a pivotal building block in the synthesis of various pharmaceutical compounds. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for constructing biaryl and heteroaryl-aryl structures commonly found in drug candidates.



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Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

This reaction's tolerance of a wide range of functional groups makes it highly valuable in late-stage functionalization during drug discovery and development.

Safety and Handling

2,6-Dimethoxypyridine-3-boronic acid should be handled with care in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS). Store the compound at 2-8°C.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Dimethoxypyridine | 6231-18-1 [chemicalbook.com]
- 3. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. (2,6-DIMETHOXPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8 [matrix-fine-chemicals.com]
- 5. 2,6-Dimethoxypyridine-3-boronic acid, 95% | Fisher Scientific [fishersci.ca]
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